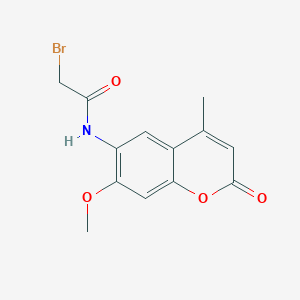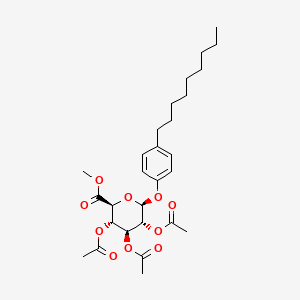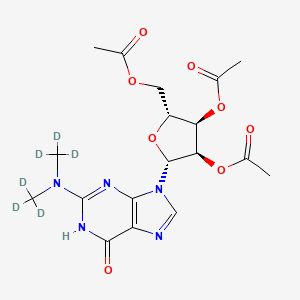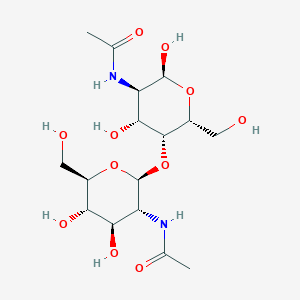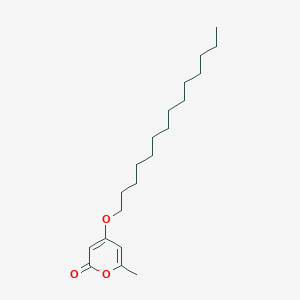
6-Methyl-4-tetradecyloxy-2-pyrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-tetradecoxypyran-2-one is a derivative of the pyrone family, specifically a 2-pyrone. Pyrones are six-membered conjugated cyclic esters that exhibit reactivity similar to lactones and 1,3-dienes . This compound is notable for its unique structure, which includes a long tetradecoxyl chain, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 6-methyl-4-tetradecoxypyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of α,β-unsaturated trifluoromethyl ketones with (phenylthio)acetic acids, followed by isothiourea-catalyzed lactonization, Michael addition, and thiol removal . This method is efficient and allows for the formation of various derivatives through chemical modifications.
Industrial production methods often utilize multicomponent reactions (MCR) due to their high efficiency, atom economy, short reaction times, and green reaction conditions . These reactions typically involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .
化学反応の分析
6-Methyl-4-tetradecoxypyran-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2, C-4, and C-6 positions of the pyrone ring.
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds . Major products formed from these reactions include various substituted pyrones and pyran derivatives.
科学的研究の応用
6-Methyl-4-tetradecoxypyran-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-methyl-4-tetradecoxypyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) allow for nucleophilic attacks, leading to the formation of covalent bonds with biological molecules . This interaction can disrupt cellular processes, leading to its antimicrobial and antitumor effects.
類似化合物との比較
6-Methyl-4-tetradecoxypyran-2-one can be compared with other pyrone derivatives, such as:
4-Hydroxy-6-methyl-2-pyrone: Known for its antimicrobial properties.
4-Alkyl-6-methyl-2-pyrone: Exhibits similar reactivity but with different biological activities.
The uniqueness of 6-methyl-4-tetradecoxypyran-2-one lies in its long tetradecoxyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in drug development and material science.
特性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
6-methyl-4-tetradecoxypyran-2-one |
InChI |
InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-19-16-18(2)23-20(21)17-19/h16-17H,3-15H2,1-2H3 |
InChIキー |
IRQCRJGQUKSYOV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC(=O)OC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



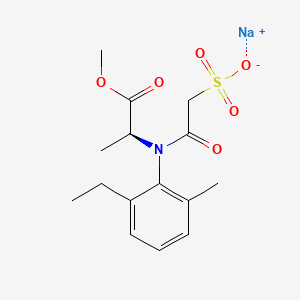
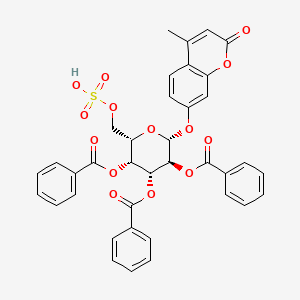
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
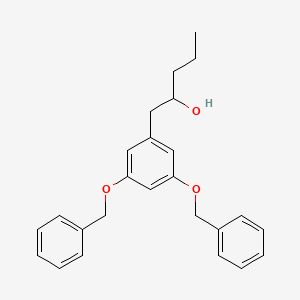
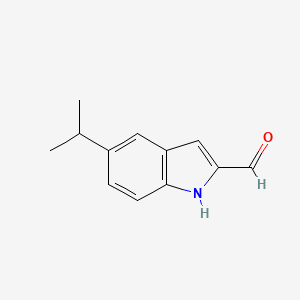
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

